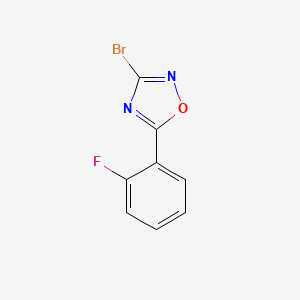

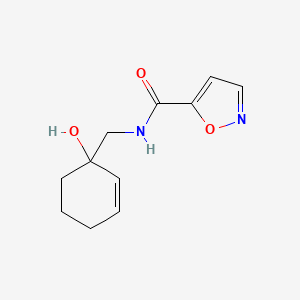

![molecular formula C10H18N2 B2540562 Spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane] CAS No. 1935978-09-8](/img/structure/B2540562.png)

Spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane] is a useful research compound. Its molecular formula is C10H18N2 and its molecular weight is 166.268. The purity is usually 95%.

BenchChem offers high-quality Spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane] including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Potential Applications

Synthesis of Spirocyclic 3Н-pyrrol-4-amines : The first derivatives of 3H-pyrrol-4-amines spiro-fused with fluorene or anthrone were synthesized using a Rh2(OAc)4-catalyzed reaction. This process, involving 1,4-diazahexa-1,3,5-triene intermediates, shows the potential of spirocyclic compounds in creating stable structures at room temperature, which could be significant for developing novel chemical entities with specific properties (Khaidarov et al., 2018).

Anti-hyperglycemic Activity : Novel spiro derivatives of pyrrolopyrimidines were synthesized and evaluated for their anti-hyperglycemic activity. This study demonstrates the potential therapeutic applications of spirocyclic compounds in the treatment of hyperglycemia, indicating a promising route for drug discovery (Fatahala et al., 2018).

Ultrasound-assisted Synthesis : The stereo/regio/chemoselective synthesis of novel spiro[acenaphthylene-1,3′-pyrrolizin]-2-one derivatives was achieved through 1,3-dipolar cycloaddition under ultrasound irradiation. This method highlights the efficiency and environmental friendliness of synthesizing spirocyclic compounds, suggesting its application in generating a library of novel structures for further evaluation (Thimmarayaperumal & Shanmugam, 2018).

Metal-free Synthesis of Spiro Derivatives : A metal-free synthesis approach for spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives was developed, using a four-component domino reaction. This method emphasizes the potential for creating complex spirocyclic systems without the need for metal catalysts, offering a sustainable alternative for synthesizing these compounds (Balamurugan et al., 2011).

Diketopiperazine Systems from Prolyl Spirooxoindolethiazolidine Derivatives : Inspired by spirotryprostatin-A, various compounds belonging to the diketopiperazine class were synthesized from spirooxoindolthiazolidine derivatives. This research indicates the versatility of spirocyclic frameworks in designing compounds that could act as cell cycle modulators and cytotoxic agents, showcasing the broad applicability of spiro compounds in medicinal chemistry (Bertamino et al., 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2/c1-3-9-10(4-2-5-10)11-6-8-12(9)7-1/h9,11H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTIOVYYUJKCNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3(CCC3)NCCN2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

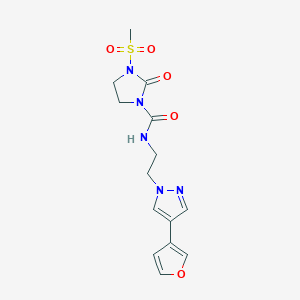

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2540479.png)

![3-[(2-Chloroacetyl)-(3,4-dihydro-2H-chromen-4-yl)amino]propanamide](/img/structure/B2540480.png)

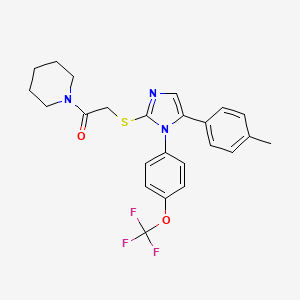

![(Z)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540481.png)

![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2540483.png)

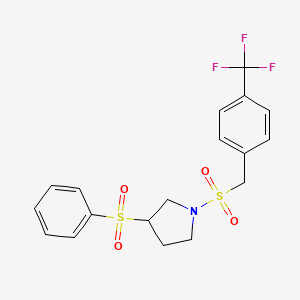

![2-[(2-fluoropyridin-4-yl)formamido]-2-phenyl-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B2540498.png)

![4-ethoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2540499.png)